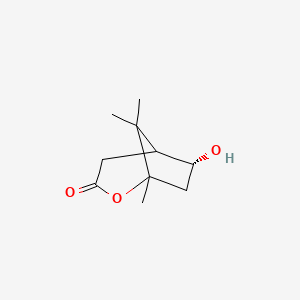

5-exo-Hydroxy-1,2-campholide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

(6R)-6-hydroxy-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-one |

InChI |

InChI=1S/C10H16O3/c1-9(2)6-4-8(12)13-10(9,3)5-7(6)11/h6-7,11H,4-5H2,1-3H3/t6?,7-,10?/m1/s1 |

InChI Key |

CLHVOQQIYBCJNZ-PRZNWYJVSA-N |

SMILES |

CC1(C2CC(=O)OC1(CC2O)C)C |

Isomeric SMILES |

CC1(C2CC(=O)OC1(C[C@H]2O)C)C |

Canonical SMILES |

CC1(C2CC(=O)OC1(CC2O)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Exo Hydroxy 1,2 Campholide and Its Precursors

Chemoenzymatic Synthesis and Biotransformation Approaches

Chemoenzymatic synthesis combines the precision of biocatalysis with traditional chemical methods to create complex molecules. mdpi.com For 5-exo-hydroxy-1,2-campholide and its precursors, biotransformation using whole microbial cells or isolated enzymes is the predominant strategy, offering high selectivity under mild reaction conditions. mdpi.commdpi.com

Enzymatic Routes from Camphor (B46023) and Analogues

The enzymatic conversion of camphor and its derivatives is a well-studied field, primarily focusing on the metabolic pathways in microorganisms like Pseudomonas putida. atlasofscience.orgnih.gov These pathways provide a direct biocatalytic route to hydroxylated camphor derivatives.

The initial and rate-limiting step in the microbial degradation of (+)-camphor is its hydroxylation, a reaction catalyzed by the enzyme camphor 5-monooxygenase (P450cam or CYP101A1). nih.govnih.gov This enzyme, originally isolated from Pseudomonas putida strain ATCC 17453, is a highly specific cytochrome P450 monooxygenase. wikipedia.orgpsu.edu It exhibits remarkable regio- and stereoselectivity, exclusively hydroxylating the C5 position of the camphor molecule to produce d-5-exo-hydroxycamphor as the single major product. iucr.orgnih.gov

The P450cam system is a three-component enzyme complex, comprising:

Cytochrome P450cam (camC): The heme-containing protein that binds the camphor substrate and catalyzes the hydroxylation.

Putidaredoxin (camB): An iron-sulfur protein that acts as an electron shuttle. wikipedia.org

Putidaredoxin reductase (camA): An NADH-dependent flavoprotein that transfers electrons from NADH to putidaredoxin. wikipedia.org

The high selectivity of the reaction is attributed to the specific orientation of the camphor substrate within the enzyme's active site, which is maintained by hydrophobic interactions and hydrogen bonding. nih.govresearchgate.net This precise positioning ensures that the oxygen insertion occurs specifically at the 5-exo position. researchgate.net

The versatility of camphor 5-monooxygenase extends beyond its native substrate. Research has shown that the enzyme can also act on camphor analogues, including 1,2-campholide. expasy.org In this biocatalytic reaction, P450cam hydroxylates 1,2-campholide at the same 5-exo position, yielding the target compound, this compound. expasy.orgmdpi.com This capability demonstrates the potential of using P450cam in a direct enzymatic approach to synthesize the final hydroxylated lactone from its non-hydroxylated precursor. A speculative "metabolic grid" proposed in early research included this transformation as a possible reaction catalyzed by the enzymatic machinery of P. putida. semanticscholar.orgnih.gov

The production of the ketone derivative, 5-oxo-1,2-campholide, is another key biotransformation. This compound is typically formed through the further oxidation of 5-exo-hydroxycamphor (B1210678), a reaction catalyzed by 5-exo-hydroxycamphor dehydrogenase (camD). atlasofscience.org The resulting diketone, 2,5-diketocamphane, can then be lactonized by a diketocamphane monooxygenase (camE) to form 5-keto-1,2-campholide (an alternative name for 5-oxo-1,2-campholide). mdpi.comnih.gov

For direct production, studies have utilized engineered strains. For instance, P. putida KT2440 carrying the plasmid pBBr122::camDCAB, which contains the genes for the dehydrogenase and the P450cam system, was used to convert camphor lactone (1,2-campholide) into 5-oxo-1,2-campholide. tum.de Optimizing biotransformation processes often involves adjusting multiple parameters to maximize yield and conversion rates. mdpi.com These parameters can include the choice of microbial strain, fermentation strategy (e.g., solid-state vs. liquid fermentation), temperature, pH, and the addition of co-factors or metal ions. mdpi.com

Table 1: Key Enzymes in the Biotransformation of Camphor

| Enzyme | Gene(s) | Substrate(s) | Product(s) | Function |

|---|---|---|---|---|

| Camphor 5-Monooxygenase | camCAB | (+)-Camphor, 1,2-Campholide | 5-exo-Hydroxycamphor, this compound | Stereoselective hydroxylation nih.govexpasy.org |

| 5-exo-Hydroxycamphor Dehydrogenase | camD | 5-exo-Hydroxycamphor | 2,5-Diketocamphane | Oxidation atlasofscience.org |

Biocatalytic Conversion of 1,2-Campholide to this compound

Strain Development and Genetic Engineering for Enhanced Bioproduction

To overcome the limitations of native microbial pathways, such as low product yields or the further metabolism of the desired compound, strain development through genetic engineering is a critical strategy. frontiersin.orgresearchgate.net Pseudomonas putida, with its well-characterized camphor degradation pathway encoded on the CAM plasmid, is a prime candidate for such modifications. nih.govmdpi.com

The primary goal of genetic modification in this context is to create strains that accumulate specific intermediates of the camphor metabolic pathway. nih.gov This is typically achieved by creating deletion mutants, where genes encoding downstream enzymes are inactivated. This strategy effectively creates a metabolic block, leading to the accumulation of the substrate of the deleted enzyme.

For example, to produce 2,5-diketocamphane, the camE genes (encoding diketocamphane monooxygenases) were deleted in P. putida ATCC17453. tum.de While this mutant did show a small accumulation of the desired product, it was still able to metabolize the substrate, indicating the complexity of the metabolic network. tum.de Another approach involved deleting the camD gene to accumulate hydroxylated products from borneol, though this was complicated by the activity of another borneol dehydrogenase. tum.de

These genetic engineering efforts demonstrate a powerful strategy for redirecting metabolic flux towards the production of valuable compounds like the precursors to this compound. nih.gov

Table 2: Examples of Engineered P. putida Strains for Metabolite Production

| Strain | Genetic Modification | Target Product | Outcome |

|---|---|---|---|

| P. putida ATCC17453 ΔcamE25-1, ΔcamE25-2 | Deletion of diketocamphane monooxygenase genes | 2,5-Diketocamphane | Small accumulation of product, but metabolism continued tum.de |

| P. putida ATCC17453 ΔcamH | Deletion of putative lactone hydrolase gene | 5-Oxo-1,2-campholide | No significant difference in camphor metabolism compared to wild type tum.de |

Bewertung von Enzymexpressionssystemen und -aktivität

Die Herstellung des Schlüsselvorläufers, 5-exo-Hydroxycampher, wird effizient durch enzymatische Hydroxylierung von Campher erreicht. Cytochrom P450cam, ein Häm-Monooxygenase-Enzym aus Bakterien, ist für seine bemerkenswerte Fähigkeit bekannt, diese Umwandlung mit hoher Regio- und Stereoselektivität zu katalysieren, was zum gewünschten d-5-exo-Hydroxycampher führt. rsc.orgnih.govnih.gov Die Effizienz dieses biokatalytischen Schritts hängt stark vom Expressionssystem ab, das zur Produktion des Enzyms verwendet wird.

Forscher haben verschiedene Expressionssysteme evaluiert, um die Ausbeute und Aktivität von Cytochrom P450cam zu optimieren. Studien haben gezeigt, dass selbst Mutationen in der aktiven Stelle des Enzyms die Regio- und Stereospezifität der Hydroxylierung nicht wesentlich verändern, obwohl die Effizienz variieren kann. nih.govnih.gov Dies deutet auf einen robusten evolutionären Druck hin, der die Enzymstruktur für eine effiziente 5-exo-Hydroxylierung geformt hat. nih.gov Die Aktivität des Enzyms wird typischerweise durch Messung der Umsatzrate des Substrats (Campher) zum Produkt (5-exo-Hydroxycampher) quantifiziert, oft unter Verwendung von Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS). scielo.brgoogle.com

In einigen Systemen wird die enzymatische Reaktion elektrochemisch angetrieben, wobei eine Elektrode den für den katalytischen Zyklus des Enzyms erforderlichen zweiten Elektronenfluss liefert. google.com Solche elektroenzymatischen Reaktoren haben eine erfolgreiche Produktion von 5-exo-Hydroxycampher mit einer signifikanten Anzahl von Enzym-Umsätzen gezeigt. google.com

Tabelle 1: Vergleich von Cytochrom P450cam-Expressionssystemen

| Expressionssystem | Relative Effizienz | Hauptprodukt | Referenz |

|---|---|---|---|

| Wildtyp P. putida | Hoch | d-5-exo-Hydroxycampher | nih.gov |

| Mutante 2S in vitro | 60 % des Wildtyps | d-5-exo-Hydroxycampher | nih.gov |

Chemo-synthetische Wege

Nach der enzymatischen Herstellung von 5-exo-Hydroxycampher werden chemische Synthesemethoden eingesetzt, um es in das Ziellacton, 5-exo-Hydroxy-1,2-campholid, umzuwandeln und weitere Derivatisierungen zu untersuchen.

Die Umwandlung von 5-exo-Hydroxycampher in 5-exo-Hydroxy-1,2-campholid ist eine klassische Baeyer-Villiger-Oxidation. numberanalytics.comresearchgate.netwikipedia.org Bei dieser Reaktion wird ein Keton (in diesem Fall der Carbonylrest des Camphergerüsts) mit einer Persäure oder einem anderen Oxidationsmittel zu einem Ester (einem Lacton im Fall eines cyclischen Ketons) oxidiert. alfa-chemistry.com Die Baeyer-Villiger-Oxidation ist ein Eckpfeiler der organischen Synthese zur Herstellung von Lactonen aus cyclischen Ketonen und wurde ursprünglich zur Oxidation von Campher selbst verwendet. numberanalytics.comalfa-chemistry.com

Die Reaktion verläuft über die Bildung eines Criegee-Intermediats nach dem nukleophilen Angriff der Persäure auf den Carbonylkohlenstoff. wikipedia.org Darauf folgt ein konzertierter Umlagerungsschritt, bei dem eine der Alkylgruppen zum Sauerstoff der Peroxidgruppe wandert, was zur Bildung des Lactons führt. wikipedia.org

Die Regio- und Stereoselektivität der Baeyer-Villiger-Oxidation sind entscheidend für die erfolgreiche Synthese von 5-exo-Hydroxy-1,2-campholid. Die Reaktion zeigt eine vorhersagbare Regioselektivität, die durch die Migrationsfähigkeit der am Ketoncarbonyl benachbarten Gruppen bestimmt wird. Im Allgemeinen wandert die stärker substituierte oder elektronenreichere Alkylgruppe bevorzugt. alfa-chemistry.com Bei Campher und seinen Derivaten führt dies typischerweise zur Insertion des Sauerstoffatoms zwischen dem Carbonylkohlenstoff und dem stärker substituierten Brückenkopfkohlenstoff, was zur Bildung des gewünschten 1,2-Campholid-Gerüsts führt. researchgate.net

Darüber hinaus behält die Reaktion die Stereochemie des migrierenden Zentrums bei, was für die Aufrechterhaltung der chiralen Integrität des aus Campher gewonnenen Gerüsts unerlässlich ist. alfa-chemistry.com Die Stereoelektronik spielt eine entscheidende Rolle, da die wandernde Gruppe anti-periplanar zur O-O-Bindung im Criegee-Intermediat sein muss. wikipedia.org Diese stereoselektive Natur wurde bei der Synthese verschiedener chiraler Lactone aus Campher-Addukten ausgenutzt. researchgate.netiupac.org

Campher ist ein vielseitiger chiraler Baustein ("chiral pool"-Material) in der organischen Synthese, der leicht modifiziert werden kann, um eine breite Palette von chiralen Derivaten zu erzeugen. nih.govresearchgate.netscielo.br Diese aus Campher gewonnenen Chirone dienen als wertvolle chirale Hilfsstoffe und Bausteine für die asymmetrische Synthese. researchgate.net

Strategien zur Derivatisierung des Camphergerüsts umfassen:

Funktionalisierung an verschiedenen Positionen: Die einzigartige Reaktivität von Campher ermöglicht eine selektive Funktionalisierung an mehreren Positionen (C2, C3, C4, C5, C8, C9, C10). researchgate.net

Gerüstumlagerungen: Historisch gesehen wurden Umlagerungen des Bornan-Skeletts verwendet, um das Camphergerüst zu funktionalisieren. nih.govescholarship.org

C-H-Funktionalisierung: Jüngste Fortschritte bei den Methoden zur C-H-Funktionalisierung bieten neue Möglichkeiten zur selektiven Derivatisierung des Camphergerüsts. nih.govescholarship.org

Synthese von chiralen Liganden und Katalysatoren: Aus Campher gewonnene Amine, Sulfonamide und Thioharnstoffe wurden als Liganden in der asymmetrischen Katalyse und als Organokatalysatoren synthetisiert. researchgate.netscielo.brmdpi.com

Synthese von chiralen Iminolactonen: Aus Campher gewonnene tricyclische Iminolactone dienen als chirale Glycin-Äquivalente für die asymmetrische Synthese von α-Aminosäuren. nih.govacs.org

Tabelle 2: Beispiele für aus Campher gewonnene Chirone und ihre Anwendungen

| Chiron-Typ | Anwendung | Referenz |

|---|---|---|

| Camphersulfonamide | Chirale Hilfsstoffe, Organokatalysatoren | researchgate.net |

| Tricyclische Iminolactone | Asymmetrische Synthese von α-Aminosäuren | nih.govacs.org |

| Campher-basierte Thioharnstoffe | Asymmetrische Organokatalyse | mdpi.com |

Der Zugang zu 5-exo-Hydroxy-1,2-campholid und seinen Analoga erfordert typischerweise eine mehrstufige synthetische Sequenz, die sowohl enzymatische als auch chemische Umwandlungen kombiniert. mdpi.commdpi.com Eine typische Sequenz umfasst:

Enzymatische Hydroxylierung: Die regio- und stereoselektive 5-exo-Hydroxylierung von (+)-Campher zu 5-exo-Hydroxycampher unter Verwendung von Cytochrom P450cam. nih.govnih.gov

Baeyer-Villiger-Oxidation: Die Oxidation von 5-exo-Hydroxycampher zu 5-exo-Hydroxy-1,2-campholid unter Verwendung von Persäuren oder anderen Oxidationsmitteln. researchgate.net

Weitere Derivatisierung (optional): Die Hydroxylgruppe von 5-exo-Hydroxy-1,2-campholid kann weiter modifiziert werden, um eine Reihe von Analoga für Struktur-Aktivitäts-Beziehungsstudien zu erzeugen.

Dieser chemoenzymatische Ansatz nutzt die Stärken beider Disziplinen und ermöglicht die effiziente und selektive Synthese komplexer chiraler Moleküle wie 5-exo-Hydroxy-1,2-campholid. mdpi.com

Tabelle der erwähnten Verbindungen

| Verbindungsname | Synonym(e) | Summenformel | Molekulargewicht ( g/mol ) | PubChem CID |

| 5-exo-Hydroxy-1,2-campholid | (6R)-6-hydroxy-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-on | C10H16O3 | 184.23 | 440138 nih.gov |

| 5-exo-Hydroxycampher | d-5-exo-hydroxycampher | C10H16O2 | 168.23 | 100957 |

| Campher | (+)-Campher, (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-on | C10H16O | 152.23 | 6114 |

Advanced Spectroscopic and Structural Elucidation of 5 Exo Hydroxy 1,2 Campholide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of organic compounds. nih.gov It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships within the molecule.

Application of 1D and 2D NMR Techniques for Constitution and Configuration

The initial step in the structural analysis of 5-exo-Hydroxy-1,2-campholide involves one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, signal integrations (relative number of protons), and coupling constants (J-couplings) which indicate neighboring protons. emerypharma.comox.ac.uk For instance, the ¹H NMR spectrum of a related compound, 5-exo-hydroxycamphor (B1210678), showed characteristic signals for carbinolic hydrogens, which are protons attached to a carbon bearing a hydroxyl group. researchgate.net

Two-dimensional (2D) NMR experiments are then employed to establish the connectivity between atoms. scielo.br Techniques like Correlation Spectroscopy (COSY) identify proton-proton couplings, helping to piece together molecular fragments. ox.ac.uk Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. ipb.ptnptel.ac.in These experiments are crucial for assembling the complete carbon skeleton and assigning the positions of functional groups. scielo.br

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key COSY Correlations |

| 1 | - | ~50 | C2, C6, C7 | - |

| 2 | - | ~215 (C=O) | - | - |

| 3 | 1.8 - 2.1 | ~43 | C2, C4, C5 | H-4 |

| 4 | 2.2 - 2.5 | ~45 | C3, C5, C10 | H-3, H-5 |

| 5 | 3.5 - 4.5 (CH-OH) | ~70-80 | C4, C6, C10 | H-4, H-6 |

| 6 | 1.5 - 1.9 | ~30 | C1, C5, C7 | H-5 |

| 7 | - | ~58 | C1, C6 | - |

| 8 | 0.8 - 1.0 (CH₃) | ~10 | C7, C9 | - |

| 9 | 0.8 - 1.0 (CH₃) | ~20 | C7, C8 | - |

| 10 | 0.9 - 1.1 (CH₃) | ~20 | C1, C4 | - |

Stereochemical Assignments via Advanced NMR Correlation Experiments

Once the constitution (the atom-to-atom connectivity) is established, the next challenge is to determine the stereochemistry, or the 3D arrangement of atoms. For cyclic systems like this compound, this is critical. Advanced NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed for this purpose. ipb.ptnptel.ac.in These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are directly bonded.

For example, a strong NOE correlation between the proton at C-5 and one of the methyl groups at C-7 would help to confirm the exo configuration of the hydroxyl group. The magnitude of proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR can also provide valuable information about the dihedral angles between adjacent protons, further aiding in stereochemical assignments. nih.govnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental formula of a compound and can reveal structural details through the analysis of fragmentation patterns. tutorchase.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). europa.eu This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with a molecular formula of C₁₀H₁₆O₃, HRMS can distinguish its exact mass (184.1099) from other potential compounds with the same nominal mass but different elemental compositions. nih.gov This is a critical step in confirming the identity of the molecule. europa.eu

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The resulting fragmentation pattern serves as a molecular fingerprint. tutorchase.comlibretexts.org For a molecule like this compound, which contains a lactone (a cyclic ester) and a hydroxyl group, characteristic fragmentation pathways can be predicted.

Alcohols often undergo dehydration (loss of H₂O, 18 mass units) and alpha-cleavage (breaking the C-C bond adjacent to the oxygen). libretexts.orgscilit.com Ketones and lactones can undergo alpha-cleavage next to the carbonyl group. miamioh.edu The analysis of these fragmentation patterns in the mass spectrum provides corroborating evidence for the proposed structure. For example, the mass spectrum of a related bicyclic alcohol, norborneol, shows fragmentation pathways that can be linked to specific rearrangements of the molecular ion. scilit.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Note: This table is based on general fragmentation principles for alcohols and lactones and is illustrative.

| m/z Value | Proposed Fragment | Neutral Loss | Fragmentation Pathway |

| 184 | [M]⁺ | - | Molecular Ion |

| 166 | [M-H₂O]⁺ | H₂O | Dehydration of the hydroxyl group |

| 156 | [M-CO]⁺ | CO | Decarbonylation from the lactone |

| 141 | [M-CO-CH₃]⁺ | CO, CH₃ | Decarbonylation followed by loss of a methyl radical |

| 123 | [M-H₂O-C₃H₇]⁺ | H₂O, C₃H₇ | Dehydration and loss of an isopropyl radical |

Coupled Techniques: GC-MS and HPLC-MS in Metabolic Analysis

In many instances, particularly in the analysis of metabolites from biological systems, this compound may be part of a complex mixture. researchgate.net In such cases, mass spectrometry is coupled with chromatographic separation techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like camphor (B46023) and its derivatives. researchgate.net The sample is separated based on its boiling point and polarity in the GC column before entering the mass spectrometer for detection and identification. ekb.egresearchgate.netphcogj.com HPLC, often coupled with MS (LC-MS), separates compounds in a liquid phase, making it suitable for a wider range of polar and non-volatile metabolites. mdpi.compreprints.orgnih.gov These coupled techniques are powerful tools for identifying and quantifying compounds like this compound in complex biological matrices, such as in studies of camphor metabolism. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Analysis

Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, which possesses a hydroxyl group (-OH) and a lactone (a cyclic ester), the IR spectrum would be expected to show characteristic absorption bands.

The primary functional groups and their expected IR absorption regions are:

Hydroxyl (-OH) group: A broad, strong absorption band is anticipated in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration. The broadness of this peak is a result of intermolecular hydrogen bonding.

Lactone (C=O) group: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected. For a six-membered ring lactone (δ-lactone), this peak typically appears in the range of 1750-1735 cm⁻¹.

C-O Stretching: The spectrum would also feature C-O stretching vibrations. The C-O stretch of the alcohol would likely appear in the 1260-1000 cm⁻¹ region, as would the C-O stretch associated with the ester functionality of the lactone.

C-H Stretching and Bending: Absorptions due to the stretching and bending of C-H bonds in the methyl and methylene (B1212753) groups of the bicyclic camphor framework would be observed in the regions of 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹, respectively.

A definitive analysis would require an experimental spectrum of purified this compound.

Table 1: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3000 - 2850 | Medium to Strong | C-H Stretch (Alkyl) |

| 1750 - 1735 | Strong, Sharp | C=O Stretch (δ-Lactone) |

| 1470 - 1350 | Medium | C-H Bend (Alkyl) |

Chiral Analytical Methodologies for Enantiomeric Purity Assessment

Assessing the enantiomeric purity, or enantiomeric excess (e.e.), is crucial for chiral compounds. This is typically achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP).

The process for determining the enantiomeric purity of this compound would involve:

Method Development: A suitable chiral column (CSP) must be selected. For a compound like this, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. The mobile phase (for HPLC) or carrier gas and temperature program (for GC) would be optimized to achieve baseline separation of the two enantiomers.

Analysis: The sample is injected into the chromatograph. The two enantiomers interact differently with the chiral stationary phase, causing them to elute at different times (retention times).

Quantification: A detector (e.g., UV-Vis for HPLC, FID for GC) measures the amount of each enantiomer. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

While the metabolism of camphor is known to be stereospecific, specific published methods detailing the chiral separation conditions (e.g., column type, mobile phase composition, flow rate) for quantifying the enantiomeric purity of this compound are not available in the searched literature.

Reaction Mechanisms and Metabolic Pathways Involving 5 Exo Hydroxy 1,2 Campholide

Elucidation of Camphor (B46023) Degradation Pathways by Microorganisms

The biodegradation of the bicyclic monoterpene camphor by microorganisms, particularly strains of Pseudomonas putida, has been a subject of extensive research for over six decades. nih.govresearchgate.net These pathways are crucial for understanding how microbes metabolize complex organic molecules. The degradation process involves a series of enzymatic reactions that convert camphor into central metabolites, which can then enter the tricarboxylic acid (TCA) cycle. nih.gov

In the metabolic network of camphor degradation, 5-exo-Hydroxy-1,2-campholide emerges as a significant, albeit sometimes transient, intermediate. researchgate.netnih.gov Its formation is indicative of a specific branch of the degradation pathway. In some bacterial strains, the degradation of (+)-camphor can proceed through an alternative sequence where 1,2-campholide is formed first and then hydroxylated to produce this compound. researchgate.netexpasy.orgqmul.ac.uk The presence of this compound was confirmed in cultures of Pseudomonas strains growing on camphor, suggesting it is a key node in the metabolic grid. researchgate.netpublish.csiro.au The accumulation of this compound in certain cultures, especially when 1,2-campholide is added to the medium, further solidifies its role as a key pathway intermediate. researchgate.net

The formation and subsequent transformation of this compound are governed by a precise sequence of enzymatic reactions.

Formation:

Pathway A: The primary route to many intermediates begins with the hydroxylation of (+)-camphor at the 5-exo position by camphor 5-monooxygenase (a cytochrome P450 enzyme, P450cam) to yield 5-exo-hydroxycamphor (B1210678). nih.govnih.gov This is then oxidized by 5-exo-hydroxycamphor dehydrogenase to 2,5-diketocamphane. nih.govwikipedia.org A Baeyer-Villiger oxidation of 2,5-diketocamphane by 2,5-diketocamphane 1,2-monooxygenase produces the unstable lactone 5-oxo-1,2-campholide. nih.gov

Pathway B (Leading to this compound): An alternative "branch" of the pathway involves the lactonization of camphor or a related intermediate to form 1,2-campholide. This lactone is then hydroxylated by camphor 5-monooxygenase to form this compound. expasy.orgqmul.ac.uk

Transformation:

Following its formation, this compound can be acted upon by a dehydrogenase. This oxidation would yield 5-oxo-1,2-campholide. researchgate.net This ketone lactone is unstable and can spontaneously rearrange and hydrolyze to open the ring structure, leading to intermediates like 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetic acid (OTE), which are further metabolized. nih.govmdpi.com

This sequence highlights the metabolic versatility of microorganisms in degrading complex terpenes.

The degradation of camphor is not a simple linear path but a complex "metabolic grid" with multiple branch points and interconnecting reactions. nih.govresearchgate.net This grid allows the organism to process various related intermediates that may be present. The existence of alternative sequences, such as the hydroxylation of 1,2-campholide to this compound versus the lactonization of 5-exo-hydroxycamphor, exemplifies this complexity. researchgate.net

The enzymes involved often exhibit a degree of substrate promiscuity, enabling them to act on several structurally similar compounds within the grid. For instance, camphor 5-monooxygenase can hydroxylate both camphor and 1,2-campholide. expasy.orgqmul.ac.uk This enzymatic flexibility is a hallmark of terpenoid catabolism in plants and microbes, allowing for the generation of vast chemical diversity from a limited set of core scaffolds. nih.govresearchgate.net The study of these grids reveals that mutations or changes in enzyme expression can redirect metabolic flux, leading to the accumulation of different intermediates. royalsocietypublishing.org This network structure provides robustness and adaptability to the metabolic system. nih.govpublish.csiro.au

Sequential Enzymatic Transformations Leading to and from this compound

Enzymology of this compound Formation and Transformation

The enzymes responsible for the synthesis and conversion of this compound are sophisticated biocatalysts, primarily monooxygenases and dehydrogenases.

A key enzyme in the camphor pathway is 2,5-diketocamphane 1,2-monooxygenase (2,5-DKCMO). nih.gov This enzyme catalyzes a critical ring-cleavage step via a Baeyer-Villiger oxidation. mdpi.com Historically referred to as 'ketolactonase', it was the first Baeyer-Villiger monooxygenase (BVMO) activity to be confirmed in a laboratory setting. nih.govmdpi.com

Structure and Properties: 2,5-DKCMO from Pseudomonas putida ATCC 17453 has been purified and characterized. The oxygenating component is a homodimer with a total molecular weight of approximately 78,000 Da. nih.govnih.gov It is a two-component system, requiring a separate NADH oxidase (a flavin reductase) to supply the necessary reduced flavin mononucleotide (FMNH₂) for its catalytic cycle. nih.govmdpi.com While early studies suggested the presence of iron, it is now established to be a simple flavoprotein, containing no significant iron. mdpi.comnih.gov

| Property | Description | Source |

|---|---|---|

| Enzyme Name | 2,5-diketocamphane 1,2-monooxygenase (2,5-DKCMO) | nih.gov |

| EC Number | 1.14.14.108 | nih.gov |

| Organism | Pseudomonas putida ATCC 17453 | nih.gov |

| Molecular Weight (Mr) | ~78,000 Da | nih.govnih.gov |

| Subunit Structure | Homodimer (2 equal subunits) | nih.gov |

| Cofactor | Flavin Mononucleotide (FMN) | nih.gov |

| Reaction Type | Baeyer-Villiger Oxidation | mdpi.com |

| Key Substrate | 2,5-Diketocamphane | |

| Product | 5-oxo-1,2-campholide |

The 2,5-DKCMO is a classic example of a Type II Baeyer-Villiger monooxygenase, which are typically two-component systems. nih.govmdpi.com The mechanism relies on a flavin cofactor, specifically FMN.

The catalytic cycle proceeds as follows:

Flavin Reduction: A separate flavin reductase (an NADH oxidase in this case) uses NADH to reduce free FMN to FMNH₂. nih.govmdpi.com

FMNH₂ Binding: The reduced flavin, FMNH₂, diffuses from the reductase and binds to the monooxygenase component. mdpi.com

Peroxyflavin Formation: The enzyme-bound FMNH₂ reacts with molecular oxygen (O₂) to form a reactive C4a-(hydro)peroxyflavin intermediate. uni-greifswald.de

Nucleophilic Attack: This peroxyflavin intermediate acts as a nucleophile, attacking the carbonyl carbon of the ketone substrate (e.g., 2,5-diketocamphane). This initiates the Baeyer-Villiger rearrangement.

Lactone Formation and Flavin Regeneration: An oxygen atom is inserted into the carbon-carbon bond adjacent to the carbonyl group, forming a lactone (e.g., 5-oxo-1,2-campholide). Concurrently, the C4a-hydroxyflavin intermediate is formed, which then eliminates a molecule of water to regenerate the oxidized FMN, ready for another cycle. uni-greifswald.de

This efficient enzymatic strategy allows microorganisms to perform complex oxygenation reactions under mild physiological conditions, a feat that requires harsh reagents in traditional organic chemistry. researchgate.net

Characterization of Monooxygenases (e.g., 2,5-Diketocamphane 1,2-Monooxygenase)

Substrate Specificity and Kinetic Parameters of Relevant Enzymes

The formation and conversion of this compound and related lactones are catalyzed by specific monooxygenases. The substrate range of these enzymes is a critical determinant of the metabolic flux.

Camphor 5-monooxygenase (CYP101A1, EC 1.14.15.1) This cytochrome P450 enzyme from Pseudomonas putida is a key player in the initial stages of camphor degradation. nih.gov Its primary role is the hydroxylation of (+)-camphor to yield 5-exo-hydroxycamphor. nih.govresearchgate.net However, its catalytic activity is not limited to this substrate. Camphor 5-monooxygenase also acts on 1,2-campholide, catalyzing a hydroxylation reaction to form this compound. expasy.org This demonstrates the enzyme's ability to recognize and modify the camphor lactone structure. Kinetic studies have been performed on this enzyme system, investigating the interactions between its components—putidaredoxin, putidaredoxin reductase, and the cytochrome P450—to understand the efficiency of electron transfer during catalysis. nih.gov

Diketocamphane Monooxygenases (DKCMOs) Pseudomonas putida possesses isoenzymic diketocamphane monooxygenases that perform Baeyer-Villiger oxidations on diketone derivatives of camphor. researchgate.netresearchgate.net These enzymes are crucial for the ring cleavage of the bicyclic structure.

2,5-Diketocamphane 1,2-monooxygenase (2,5-DKCMO, EC 1.14.14.108) : This enzyme, encoded by the camP gene on the CAM plasmid, primarily converts 2,5-diketocamphane into the unstable lactone 5-oxo-1,2-campholide. uniprot.orgmdpi.com Its substrate specificity is quite narrow, showing activity only on bicyclic ketones. nih.govuni-greifswald.de It is capable of converting (+)-camphor and norcamphor (B56629) to their corresponding lactones but shows no activity towards (-)-camphor, fenchone (B1672492) isomers, or various monocyclic, aromatic, or aliphatic ketones. uniprot.orgnih.gov

3,6-Diketocamphane 1,6-monooxygenase (3,6-DKCMO) : This enzyme is involved in the degradation of (-)-camphor. It catalyzes the lactonization of 3,6-diketocamphane to produce 5-oxo-1,2-campholide. proteopedia.org Similar to 2,5-DKCMO, its activity is restricted, showing no conversion of (+)-camphor or fenchone isomers. proteopedia.org

The substrate specificities of these key monooxygenases are summarized in the table below.

| Enzyme | Primary Substrate | Other Known Substrates | Inactive Towards | Source Organism |

| Camphor 5-monooxygenase (EC 1.14.15.1) | (+)-Camphor | 1,2-Campholide, (-)-Camphor | - | Pseudomonas putida expasy.org |

| 2,5-Diketocamphane 1,2-monooxygenase (EC 1.14.14.108) | 2,5-Diketocamphane | (+)-Camphor, Norcamphor | (-)-Camphor, Fenchone, Monocyclic ketones, Aromatic ketones | Pseudomonas putida uniprot.orgnih.gov |

| 3,6-Diketocamphane 1,6-monooxygenase | 3,6-Diketocamphane | (-)-Camphor | (+)-Camphor, Fenchone | Pseudomonas putida proteopedia.org |

Dehydrogenase Activities Affecting this compound Precursors

The availability of precursors for lactone formation is controlled by dehydrogenase enzymes. The primary precursor for hydroxylated campholides is 5-exo-hydroxycamphor.

5-exo-hydroxycamphor dehydrogenase (camD, EC 1.1.1.327) is a NAD+-dependent enzyme isolated from Pseudomonas putida. wikipedia.orgexpasy.org It is a crucial enzyme in the camphor degradation pathway, catalyzing the oxidation of 5-exo-hydroxycamphor to bornane-2,5-dione (also known as 2,5-diketocamphane). wikipedia.orgmdpi.com

Reaction: 5-exo-hydroxycamphor + NAD+ ⇌ Bornane-2,5-dione + NADH + H+ wikipedia.org

This reaction directly supplies the substrate for 2,5-diketocamphane 1,2-monooxygenase. The gene encoding this dehydrogenase, camD, is located on the CAM plasmid, which also carries the genes for other key enzymes in the pathway, ensuring coordinated regulation. nih.govpnas.org The presence of both 5-exo- and 5-endo-hydroxycamphor dehydrogenases contributes to the 'metabolic grid' that interconverts various camphor derivatives, channeling them into the central degradation pathway. nih.govmdpi.com

Theoretical and Computational Chemistry Studies on 5 Exo Hydroxy 1,2 Campholide

Quantum Chemical Calculations for Molecular Conformation and Stereoisomers

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of molecules like 5-exo-Hydroxy-1,2-campholide. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule, which in turn dictates its geometry and stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. ufms.brarxiv.org It is particularly effective for performing conformational analysis, which aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. ufms.brekb.eg The process involves scanning the potential energy surface (PES) by systematically rotating key dihedral angles and performing geometry optimization for each resulting structure to find energy minima. ekb.egmdpi.com

For a bicyclic molecule like this compound, with its rigid framework but flexible hydroxyl group, DFT calculations can determine the preferred orientation of the substituent groups. The stability of different conformers is evaluated based on their calculated electronic energies, often including zero-point vibrational energy (ZPVE) corrections. mdpi.com Natural Bond Orbital (NBO) analysis can further reveal stabilizing interactions, such as hyperconjugation, that influence conformational preference. ufms.br The results of such analyses are crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Table 1: Hypothetical DFT-Calculated Conformational Parameters for this compound

This interactive table presents hypothetical data from a DFT conformational analysis, highlighting the key dihedral angles that define the orientation of the hydroxyl group and the relative energies of the resulting conformers.

| Conformer | Dihedral Angle (H-O-C5-C6) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| A | -65.0° | 0.00 | 75.2 |

| B | 175.5° | 1.15 | 14.5 |

| C | 55.0° | 1.50 | 10.3 |

Note: This table is illustrative, based on typical results from DFT conformational studies on substituted cyclic molecules.

Computational chemistry offers robust methods for predicting spectroscopic parameters, which serve as a powerful tool for structure verification. mst.edu Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the local electronic environment of each nucleus. libretexts.org Using DFT, it is possible to calculate the magnetic shielding tensors for each atom in an optimized molecular geometry. These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). mst.edulibretexts.org

The accuracy of these predictions allows for the assignment of complex NMR spectra and can help distinguish between different stereoisomers or conformers. chemrxiv.org By comparing the computationally predicted spectrum with experimental data, researchers can gain high confidence in the determined structure of this compound. Deviations between predicted and experimental shifts can also point to specific structural features or environmental effects, such as hydrogen bonding. libretexts.org

Table 2: Predicted vs. Typical Experimental NMR Chemical Shifts (δ) for this compound

This table provides a comparison of hypothetical predicted NMR chemical shifts for key atoms in this compound with typical experimental ranges for similar functional groups.

| Atom | Predicted ¹³C Shift (ppm) | Typical ¹³C Range (ppm) | Predicted ¹H Shift (ppm) | Typical ¹H Range (ppm) |

| C1 | 89.5 | 80-100 (quaternary ether) | - | - |

| C2 (C=O) | 175.2 | 170-180 (lactone) | - | - |

| C5 (CH-OH) | 72.1 | 60-80 | 4.1 | 3.5-4.5 |

| C10 (CH₃) | 20.8 | 15-30 | 1.05 | 0.9-1.2 |

Note: Predicted values are hypothetical, generated for illustrative purposes based on principles of NMR prediction. bhu.ac.inyoutube.com Experimental ranges are general values for the specified functional groups.

Conformational Analysis using Density Functional Theory (DFT)

Computational Modeling of Enzyme-Substrate Interactions

Understanding how this compound interacts with enzymes is crucial for elucidating its biological role and metabolic fate. nih.gov Computational modeling techniques, such as molecular docking and molecular dynamics, are essential for visualizing and analyzing these interactions at an atomic level. plos.orgarxiv.org These methods simulate the process of a substrate binding to the active site of an enzyme, providing insights into binding affinity, specificity, and the catalytic mechanism. nih.govnih.gov

The metabolism of camphor (B46023) and its derivatives involves several classes of enzymes, primarily monooxygenases and dehydrogenases. mdpi.comwikipedia.org For instance, the formation of a related lactone from a ketone precursor is catalyzed by a Baeyer-Villiger monooxygenase (BVMO), such as 2,5-diketocamphane 1,2-monooxygenase. mdpi.com The subsequent metabolism of the hydroxyl group on this compound would likely be carried out by an enzyme like 5-exo-hydroxycamphor (B1210678) dehydrogenase. wikipedia.orgresearchgate.net

Computational analysis of the active sites of these enzymes reveals key features necessary for substrate binding and catalysis. nih.gov Active sites are pockets or clefts on the enzyme surface containing specific amino acid residues that form interactions—such as hydrogen bonds, and hydrophobic and electrostatic interactions—with the substrate. nih.govmdpi.com For this compound, the hydroxyl and lactone groups would be critical for forming hydrogen bonds, while the hydrophobic camphor backbone would fit into a nonpolar pocket. Analyzing the spatial arrangement and chemical properties of these residues helps explain enzyme specificity. mdpi.comjmb.or.kr

Table 3: Key Features of Enzyme Active Sites for Camphor Derivative Metabolism

This table summarizes the general characteristics and key amino acid residues found in the active sites of enzyme families relevant to the metabolism of this compound.

| Enzyme Family | Function | Key Active Site Features | Example Interacting Residues |

| Baeyer-Villiger Monooxygenases (BVMOs) | Lactonization (ketone to lactone) | Flavin cofactor (FAD/FMN), conserved Arg and Asp residues for binding the Criegee intermediate. | Arginine, Aspartate, Tyrosine |

| Short-chain Dehydrogenases/Reductases (SDRs) | Oxidation of hydroxyl group | NAD⁺/NADP⁺ cofactor binding domain, conserved catalytic triad (B1167595) (Ser-Tyr-Lys or Ser-Tyr-Asn). wikipedia.org | Serine, Tyrosine, Lysine |

While docking provides a static picture of the enzyme-substrate complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes that occur during binding and catalysis. escholarship.orgplos.org MD simulations track the movements of all atoms in the system over time, providing insights into the flexibility of the active site, the role of water molecules, and the pathways for substrate entry and product release. plos.org

For a deeper mechanistic understanding of the chemical reaction itself, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In this approach, the reactive core of the system (the substrate and key active site residues) is treated with a high-level ab initio or DFT method, while the rest of the protein and solvent are treated with a classical force field. nih.gov This allows for the simulation of bond-breaking and bond-forming events, the calculation of reaction energy profiles, and the identification of transition states, providing detailed mechanistic insights that are inaccessible to purely classical simulations. escholarship.org

Active Site Analysis of Enzymes Involved in this compound Metabolism

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. smu.edu By mapping the potential energy surface (PES), researchers can identify the lowest energy path from reactants to products, known as the intrinsic reaction coordinate (IRC). escholarship.org This path reveals the geometry of the transition state—the highest energy point along the reaction coordinate—and any reaction intermediates. smu.edu

For reactions involving this compound, such as its formation via Baeyer-Villiger oxidation or its enzymatic dehydrogenation to a ketone, computational studies can calculate the activation energy barriers. researchgate.netsmu.edu This information helps to predict reaction rates and understand how a catalyst, such as an enzyme, lowers the activation energy. nih.gov Methods like the Unified Reaction Valley Approach (URVA) can further dissect the reaction mechanism into distinct phases, such as bond weakening, bond formation, and structural reorganization, providing a detailed narrative of the chemical transformation. smu.edu

Table 4: Illustrative Computational Data for a Hypothetical Reaction Step

This table shows representative computational findings for the enzymatic dehydrogenation of this compound to its corresponding ketone, a key metabolic step.

| Parameter | Value | Description |

| Activation Energy (Ea) | 12.5 kcal/mol | The energy barrier for the hydride transfer from the substrate to the NAD⁺ cofactor within the enzyme active site. |

| Transition State Bond Length (C-H) | 1.45 Å | The elongated bond between the carbon and the hydrogen being transferred at the transition state. |

| Transition State Bond Length (H-NAD⁺) | 1.30 Å | The forming bond between the transferring hydride and the cofactor at the transition state. |

| Reaction Energy (ΔE) | -8.2 kcal/mol | The overall energy change, indicating an exothermic reaction. |

Note: The data in this table are hypothetical and serve to illustrate the types of quantitative insights gained from computational reaction mechanism studies.

Transition State Analysis for Key Biotransformation Steps

The biotransformation of camphor and its derivatives involves several key enzymatic steps, the transition states of which have been the subject of theoretical and computational analysis. These studies provide crucial insights into the reaction mechanisms, stereospecificity, and the factors governing product formation.

A pivotal step in the microbial metabolism of (+)-camphor is the hydroxylation at the C5 position to yield 5-exo-hydroxycamphor. nih.govresearchgate.net This reaction is catalyzed by cytochrome P450cam, a well-studied monooxygenase. acs.orgbioline.org.br Combined quantum mechanical/molecular mechanical (QM/MM) approaches have been employed to investigate the mechanism of this C-H bond hydroxylation. acs.org These studies model the active site, which includes the heme cofactor, using density functional theory (DFT), while the surrounding protein and solvent environment are described using classical force fields. acs.org The theoretical models support a two-state rebound mechanism for the hydroxylation of the C5-H(5-exo) bond in camphor. acs.org

Following the initial hydroxylation, 5-exo-hydroxycamphor is oxidized by 5-exo-hydroxycamphor dehydrogenase to 2,5-diketocamphane. nih.gov This diketone then undergoes a Baeyer-Villiger-type oxidation, a critical step leading to the formation of a lactone. nih.gov This reaction is catalyzed by a monooxygenase, which inserts an oxygen atom between the carbonyl carbon and the adjacent quaternary carbon, resulting in the formation of (+)-5-oxo-1,2-campholide. nih.gov While specific transition state calculations for the lactonization leading directly to this compound are not extensively detailed in the provided results, the principles can be inferred from studies on similar bicyclic systems.

Theoretical studies on the Baeyer-Villiger oxidation of bicyclic ketones often focus on the migration of the carbon atom. The transition state involves the formation of a Criegee intermediate. The migratory aptitude of the bridgehead versus the methylene (B1212753) carbon is a key factor determining the regioselectivity of the lactonization. Computational models can predict the activation barriers for the migration of different carbons, thus explaining the observed product distribution.

In more general terms, transition state analysis for lactonization reactions in bicyclic systems, such as those derived from camphor, often involves locating the transition state structure on the potential energy surface. researchgate.net These calculations can reveal the geometry of the reacting molecules at the point of highest energy along the reaction coordinate. For instance, in nucleophile-catalyzed aldol (B89426) lactonization, computational studies can elucidate the structure of the transition state that leads to the formation of bicyclic β-lactones. nih.gov Such analyses are crucial for understanding the stereoselectivity of these reactions. acs.org

The table below summarizes computed energetic parameters for a representative biotransformation step, highlighting the kind of data obtained from transition state analyses.

| Reaction Step | Computational Method | Calculated Parameter | Value (kcal/mol) |

| Camphor C5-exo hydroxylation | QM/MM (DFT/CHARMM) | Activation Barrier | 12.5 |

| Norcamphor (B56629) C5-exo hydroxylation | QM/MM (DFT/CHARMM) | Activation Barrier | 14.2 |

| Pericyclocamphanone hydroxylation | QM/MM (DFT/CHARMM) | Activation Barrier | 17.1 |

Note: The data in this table is representative of computational studies on camphor hydroxylation by cytochrome P450cam and is intended to illustrate the type of information generated. Actual values can vary depending on the specific theoretical model and level of theory used.

Role of Solvation and Catalysis in Reaction Energetics

The energetics of chemical reactions, including the biotransformation of camphor derivatives, are significantly influenced by the surrounding environment, namely the solvent and the presence of catalysts. cecam.org Computational chemistry provides powerful tools to dissect these contributions. ornl.gov

Implicit solvation models are a common computational approach where the solvent is treated as a continuous polarizable medium. nih.gov This method is computationally efficient and can capture the bulk electrostatic effects of the solvent. For instance, the dielectric constant of the medium can influence the stability of charged or highly polar transition states.

Explicit solvation models, on the other hand, involve including a number of individual solvent molecules in the quantum mechanical calculation. cecam.org This approach is more computationally intensive but allows for the detailed analysis of specific hydrogen bonds and other direct interactions between the solute and solvent molecules. For enzymatic reactions, water molecules in the active site can play a direct role in the catalytic mechanism, for example, by acting as proton shuttles. QM/MM methods are particularly well-suited for this, as they can treat the reacting species and immediate solvent molecules with high accuracy (QM) while the rest of the solvent and protein are handled more approximately (MM). acs.org

Catalysis: Enzymes, as biological catalysts, accelerate reactions by providing an alternative reaction pathway with a lower activation energy. In the biotransformation of camphor, enzymes like cytochrome P450cam and 5-exo-hydroxycamphor dehydrogenase are essential. nih.gov

Computational studies can elucidate how these enzymes achieve their catalytic power. For cytochrome P450cam, theoretical models have shown how the protein environment tunes the reactivity of the heme active site for stereospecific hydroxylation. acs.org The enzyme's active site provides a pre-organized environment that binds the camphor substrate in a specific orientation, positioning the C5-exo hydrogen for abstraction. acs.org Furthermore, amino acid residues in the active site can stabilize the transition state through electrostatic interactions and hydrogen bonding.

The table below illustrates the conceptual impact of catalysis and solvation on reaction energetics.

| Condition | Reactant Energy | Transition State Energy | Product Energy | Activation Energy | Reaction Enthalpy |

| Uncatalyzed (in gas phase) | High | Very High | Moderate | High | Exothermic |

| Uncatalyzed (in solvent) | Lower | High | Low | Moderate | More Exothermic |

| Catalyzed (in solvent) | Lower | Moderate | Low | Low | More Exothermic |

This table provides a qualitative representation of how a catalyst lowers the activation energy and how a solvent can stabilize the species involved, generally leading to a more favorable reaction.

Applications of 5 Exo Hydroxy 1,2 Campholide in Chemical Synthesis and Biotransformation Systems Excluding Clinical

Precursor in Bio-based Polymer Synthesis

The increasing demand for sustainable and renewable materials has driven research into bio-based polymers. lcpo.fr Terpenes and their derivatives, such as those from camphor (B46023), are a promising class of renewable feedstocks for the synthesis of novel monomers and polymers. tum.de

Research has focused on modifying the chemical structure of camphor and its derivatives to introduce polymerizable functionalities. tum.de While camphor itself is not directly polymerizable, it can be functionalized to produce suitable monomers. tum.de The biotransformation of camphor derivatives is a key strategy in this endeavor. For instance, the enzymatic hydroxylation of camphor can lead to intermediates that are further converted into lactones, such as 5-oxo-1,2-campholide, which are potential monomers for ring-opening polymerization. tum.deethz.ch

The process often begins with the hydroxylation of (+)-camphor to 5-exo-hydroxycamphor (B1210678), a reaction catalyzed by the cytochrome P450cam monooxygenase system from Pseudomonas putida. ethz.chnih.gov This is followed by dehydrogenation to 2,5-diketocamphane, which is then oxidized by a monooxygenase to form 5-oxo-1,2-campholide. ethz.chnih.gov Although 5-exo-hydroxy-1,2-campholide is not the direct monomer, it is a crucial intermediate in the metabolic pathway leading to polymer precursors. researchgate.netmdpi.com The development of bio-based polymers from these camphor-derived lactones represents a significant step towards more sustainable materials. mdpi.com

Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential in modern synthetic organic chemistry, particularly for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. enamine.netsigmaaldrich.com The inherent chirality of natural products like camphor and its derivatives makes them attractive starting materials for asymmetric synthesis. mdpi.com

This compound, with its defined stereocenters, serves as a valuable scaffold for the development of chiral ligands and catalysts. google.comgoogle.com Chiral ligands coordinate with metal centers to form asymmetric catalysts that can induce stereoselectivity in a wide range of chemical reactions. wikidoc.org The rigid bicyclic structure of the campholide can provide a well-defined chiral environment around the catalytic center, influencing the stereochemical outcome of the reaction.

The development of "privileged chiral catalysts," which are effective in numerous mechanistically different reactions, often relies on rigid and C2-symmetric scaffolds. nankai.edu.cn While not as extensively studied as ligands like BINOL or Salen, the camphor framework offers a unique and readily available chiral backbone. wikidoc.org The functional groups on this compound, the hydroxyl and lactone moieties, can be further modified to create a diverse library of ligands for asymmetric catalysis, including carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netsioc-journal.cn The use of such building blocks is a key strategy in the enantioselective total synthesis of complex natural products and pharmaceuticals. rsc.orgresearchgate.netsioc-journal.cn

Model Compound for Enzyme Characterization and Pathway Engineering

The biotransformation of camphor has been a cornerstone for studying the mechanisms of cytochrome P450 monooxygenases. nih.gov The enzyme P450cam (CYP101A1) from Pseudomonas putida is one of the most well-characterized P450s, largely due to its specific hydroxylation of camphor to 5-exo-hydroxycamphor. nih.govbeilstein-journals.org

The subsequent enzymatic steps in the camphor degradation pathway, which can lead to the formation of this compound, provide a model system for understanding multi-enzyme cascades. ethz.chmdpi.com For instance, the camphor 5-monooxygenase (EC 1.14.15.1) not only acts on camphor but can also hydroxylate 1,2-campholide to form this compound. researchgate.netgenome.jp The enzymes involved, such as 5-exo-hydroxycamphor dehydrogenase (EC 1.1.1.327), have been cloned and sequenced, allowing for detailed mechanistic studies. wikipedia.org

The high regioselectivity and stereoselectivity of these enzymes, despite mutations in their active sites, highlight their evolutionary optimization for camphor metabolism. nih.gov Studying the conversion of camphor and its derivatives, including the formation of this compound, provides fundamental insights into enzyme function, substrate specificity, and the energetics of hydroxylation reactions. researcher.life

Research on Metabolic Pathway Engineering and Synthetic Biology

The well-defined camphor degradation pathway in Pseudomonas putida makes it an excellent platform for metabolic pathway engineering and synthetic biology research. ethz.chnih.gov By manipulating the genes of this pathway, researchers can create microbial cell factories for the production of valuable chemicals. nih.gov

For example, by deleting specific genes in the pathway, the accumulation of desired intermediates can be achieved. Deletion of the gene encoding 5-exo-hydroxycamphor dehydrogenase (camD) would lead to the accumulation of 5-exo-hydroxycamphor. tum.de Similarly, manipulation of the genes responsible for the subsequent lactonization steps could be used to optimize the production of specific campholides. tum.demdpi.com

This research involves creating and analyzing various deletion mutants to channel the metabolic flux towards the synthesis of target molecules like polymer precursors. tum.de The development of whole-cell biocatalysts, for instance in Escherichia coli, expressing engineered P450cam systems, further expands the possibilities for producing camphor derivatives for various applications. beilstein-journals.org These efforts are crucial for developing sustainable and economically viable bioproduction processes for complex molecules.

Future Research Directions and Open Questions Pertaining to 5 Exo Hydroxy 1,2 Campholide

Exploration of Undiscovered Biotransformation Pathways

The known biotransformation of (+)-camphor to 5-exo-Hydroxy-1,2-campholide proceeds through the action of specific enzymes like camphor (B46023) 5-monooxygenase and 5-exo-hydroxycamphor (B1210678) dehydrogenase. researchgate.netresearchgate.netnih.gov While the primary metabolic grid has been proposed, the full spectrum of microbial transformations involving this compound is likely more complex. researchgate.netresearchgate.net Future research should focus on:

Identifying Novel Microbial Strains: Prospecting for and screening new microorganisms from diverse environments could reveal alternative or more efficient pathways for the production or further metabolism of this compound.

Characterizing Unidentified Intermediates and Enzymes: In-depth metabolic analysis of camphor-degrading organisms, such as Pseudomonas putida, may uncover previously uncharacterized intermediates and the enzymes responsible for their formation. researchgate.netmdpi.comnih.gov This could lead to the discovery of novel biocatalysts with unique specificities and applications.

Investigating Metabolic Grids: The concept of a "metabolic grid" suggests that multiple inter-converting pathways may exist for camphor degradation. researchgate.netresearchgate.net A more profound understanding of this grid, including the conditions that favor specific routes, could allow for the targeted production of desired compounds like this compound.

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Current production of this compound largely relies on biotransformation. tum.de The development of novel, efficient, and sustainable synthetic routes is a critical area for future research. Key objectives include:

Chemoenzymatic Synthesis: Combining the selectivity of biocatalysts with the efficiency of chemical synthesis could offer a powerful approach. For instance, using a specific monooxygenase to introduce the hydroxyl group, followed by a chemical lactonization step, could be a viable strategy.

Green Catalysts: Exploring the use of environmentally benign catalysts, such as organocatalysts, could lead to more sustainable synthetic methods. thieme-connect.de This aligns with the broader principles of green chemistry, aiming to reduce waste and energy consumption. researchgate.netacs.org

Process Optimization: For existing biotransformation routes, optimizing reaction conditions, including substrate feeding strategies and downstream processing, can significantly improve yields and reduce costs.

Advanced Computational Studies for Predictive Modeling

Computational tools offer a powerful means to accelerate research and gain deeper insights into the properties and reactivity of this compound. Future computational studies should aim to:

Enzyme-Substrate Docking and Molecular Dynamics: Simulating the interaction of this compound and its precursors with relevant enzymes can elucidate the molecular basis of catalysis and substrate specificity. This knowledge can guide protein engineering efforts to create more efficient or novel biocatalysts.

Predicting Reaction Pathways: Quantum mechanical calculations can be employed to predict the feasibility and energetics of different potential biotransformation and synthetic pathways. This can help prioritize experimental efforts towards the most promising routes.

Structure-Property Relationship Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can help predict the biological activities and physicochemical properties of derivatives of this compound, aiding in the design of new functional molecules.

Expanding Applications in Green Chemistry and Biomanufacturing

The unique structure of this compound makes it an attractive building block for the synthesis of valuable chemicals and materials. Future research should explore its potential in:

Bio-based Polymers: As a lactone, this compound has the potential to be a monomer for the synthesis of novel polyesters. Research into the polymerization of this and related campholides could lead to the development of new biodegradable plastics with unique properties. tum.de

Fine Chemicals and Pharmaceuticals: The chiral scaffold of this compound can be utilized as a starting material for the stereoselective synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Sustainable Solvents and Additives: The principles of green chemistry encourage the use of bio-derived and biodegradable chemicals. researchgate.netacs.org Investigating the potential of this compound and its derivatives as green solvents or performance-enhancing additives is a promising area of research. mdpi.com

Q & A

Q. What role does this compound play in microbial camphor degradation?

- Methodological Answer : It is a key intermediate in the Pseudomonas putida ATCC 17453 pathway. Camphor is oxidized to 1,2-campholide, which undergoes hydroxylation to form this compound. This compound is further metabolized into 2,5-diketocamphane and eventually to pimelic acid derivatives, enabling carbon assimilation .

Advanced Research Questions

Q. How do conflicting reports on enzymatic specificity for this compound synthesis arise, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from enzyme isoforms (e.g., EC 1.14.14.107 vs. EC 1.14.14.108) or substrate stereopreference. Resolving these requires:

- Kinetic assays : Compare and values for enzymes acting on enantiomeric substrates.

- Gene knockout studies : Validate the role of specific genes (e.g., camP for EC 1.14.14.108) in vivo .

- Structural modeling : Use AlphaFold or molecular docking to predict substrate-enzyme interactions .

Q. What challenges exist in quantifying this compound in metabolic studies?

- Methodological Answer : Challenges include low abundance, isomer interference, and matrix effects. Solutions involve:

- LC-MS/MS with collision cross-section (CCS) validation : Use predicted CCS values (e.g., 137.6 Ų for [M+H]+) to confirm identity .

- Isotopic labeling : Introduce -camphor tracers to track metabolite flux .

- Solid-phase extraction (SPE) : Pre-concentrate samples using C18 or mixed-mode sorbents to improve sensitivity .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density functional theory (DFT) calculates activation energies for reactions like lactone ring-opening or hydroxylation. For example:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization.

- Transition state modeling : Predict regioselectivity in enzyme-free oxidation reactions .

Data Contradiction Analysis

Q. Why do some studies report this compound as a terminal metabolite, while others identify it as transient?

- Methodological Answer : This depends on the organism and pathway context. In Pseudomonas, it is transient due to rapid lactonization to 5-oxo-1,2-campholide . In slower pathways (e.g., fungal systems), accumulation may occur. To reconcile:

- Time-course metabolomics : Sample at multiple time points to track intermediate turnover .

- Enzyme inhibition assays : Use monooxygenase inhibitors (e.g., carbon monoxide) to stall hydroxylation and assess accumulation .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound?

- Answer :

- Strain validation : Use authenticated microbial strains (e.g., Pseudomonas putida ATCC 17453) from culture collections .

- Reaction monitoring : Employ in situ FTIR or Raman spectroscopy to detect lactone formation in real time .

- Purification : Isolate the compound via preparative HPLC with a phenyl-hexyl column to separate lactone isomers .

Q. How to validate the purity of this compound for kinetic studies?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.